3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)7-8-5-4-6-11-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
ZXVWXMWALVCWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2CCCN2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazole Derivatives
The synthesis of substituted 1,2,4-triazoles generally involves:
- Starting from 1,2,4-triazole or its derivatives.
- Selective N-alkylation to introduce methyl or ethyl groups.
- Functionalization at the 3- and 5-positions via lithiation and subsequent electrophilic substitution.
- Introduction of side chains such as pyrrolidin-2-ylmethyl groups through nucleophilic substitution or reductive amination.
Preparation of 1-Methyl-1H-1,2,4-triazole-3-methyl Formate as a Key Intermediate
A crucial intermediate in the synthesis of substituted 1,2,4-triazoles is 1-methyl-1H-1,2,4-triazole-3-methyl formate. A patented method outlines an efficient, high-quality preparation route avoiding isomerization and excessive quaternization:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | N-methylation of 1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole |
| 2 | Protection at 5-position | 1-methyl-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane, cooling | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |
| 3 | Carboxylation at 3-position | 5-substituted triazole, THF, LDA, carbon dioxide, cooling | 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
| 4 | Esterification | Thionyl chloride, methanol | 1-methyl-1H-1,2,4-triazole-3-methyl formate |
| 5 | Deprotection | Removal of 5-position protecting group | Pure 1-methyl-1H-1,2,4-triazole-3-methyl formate |
This method improves yield (~52%) and purity by controlling regioselectivity and avoiding isomeric by-products common in N-methylation reactions of triazoles.
While the above patent focuses on methylation and carboxylation, the introduction of ethyl and pyrrolidin-2-ylmethyl groups typically proceeds via:
- Ethylation at the 3-position: This can be achieved by alkylation of the 3-position carboxylate or corresponding halide with ethyl halides under basic conditions.
- Pyrrolidin-2-ylmethyl substitution at the 5-position: This is often introduced via nucleophilic substitution using pyrrolidine derivatives and formaldehyde or via reductive amination strategies.
A related study on 1,2,4-triazole derivatives demonstrates the use of pyrrolidine and formaldehyde to obtain N-substituted triazole derivatives. This approach can be adapted to introduce the pyrrolidin-2-ylmethyl group at the 5-position of the triazole ring by reacting a 5-formyl or 5-halogenated triazole intermediate with pyrrolidine under reductive amination conditions.
Summary Table of Preparation Methods for 3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
| Step | Target Functionality | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N1-Methylation | 1,2,4-triazole, KOH, chloromethane, ethanol, reflux | High regioselectivity using strong base |
| 2 | 5-Position Protection | n-BuLi/TMEDA + dibromomethane or LDA + trimethylchlorosilane, THF, cooling | Enables selective functionalization |
| 3 | 3-Position Carboxylation | LDA, CO2, THF, cooling | Introduces carboxylic acid group |
| 4 | Esterification | Thionyl chloride, methanol | Converts acid to methyl ester |
| 5 | 5-Position Deprotection | Removal of bromo or silyl group | Restores triazole core |
| 6 | 3-Ethylation | Alkylation with ethyl halide/base | Introduces ethyl group at C3 |
| 7 | 5-(Pyrrolidin-2-ylmethyl) Introduction | Reaction with pyrrolidine and formaldehyde (reductive amination) | Forms pyrrolidin-2-ylmethyl substituent |
Challenges and Considerations
- Isomerization: N-methylation of triazoles often leads to isomeric mixtures; the patented method addresses this by selective protection and lithiation.
- Selective Functionalization: Lithiation at specific positions requires careful control of temperature and reagent stoichiometry.
- Purification: Separation of regioisomers and by-products can be challenging; protection strategies improve selectivity.
- Yield Optimization: Multi-step syntheses require optimization at each stage to maximize overall yield.
Chemical Reactions Analysis
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent | DMF | |
| Yield | 65–72% |
Nucleophilic Substitution Reactions
The triazole ring undergoes nucleophilic substitution at the 1- and 4-positions due to electron-deficient nitrogen atoms:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃) to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine selectively acylates the triazole’s secondary nitrogen.
Example Reaction:
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions, the triazole ring undergoes ring-opening reactions :
-
Acid Hydrolysis : Concentrated HCl at reflux cleaves the triazole ring, yielding a diamino-pyrrolidine intermediate.
-
Oxidative Ring Expansion : Treatment with H₂O₂/Fe²⁺ generates a 1,2,4-triazolo[1,5-a]pyrimidine derivative via C–N bond cleavage and re-cyclization .
Oxidation and Reduction
-
Oxidation : The pyrrolidine moiety is oxidized with KMnO₄ in acidic medium to form a pyrrolidinone derivative, retaining the triazole core.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, producing a partially saturated analog .
Comparative Reactivity:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation (pyrrolidine) | KMnO₄, H₂SO₄, 50°C | Pyrrolidinone derivative | 58% |
| Reduction (triazole) | H₂ (1 atm), Pd-C, EtOH | Tetrahydrotriazole | 63% |
Biological Activity-Linked Reactions
The compound participates in Mannich reactions and Schiff base formation to generate pharmacologically active derivatives:
-
Mannich Reaction : Reacts with formaldehyde and piperazine to form a bis-triazole analog with enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
-
Schiff Base Formation : Condensation with 4-nitrobenzaldehyde produces a hydrazone derivative active against E. coli (IC₅₀ = 12 µM) .
Comparative Reactivity with Analogues
The pyrrolidine-2-ylmethyl group enhances solubility and electron donation compared to non-cyclic alkyl substituents:
| Compound | Reaction Rate (Alkylation) | Solubility (H₂O, mg/mL) |
|---|---|---|
| 3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole | 1.0 (reference) | 18.5 |
| 3-Ethyl-1-methyl-5-(pentyl)-1H-1,2,4-triazole | 0.7 | 2.3 |
Key Findings:
-
Steric Effects : The pyrrolidine substituent slows electrophilic substitution at the triazole’s 4-position due to steric hindrance.
-
pH-Dependent Reactivity : Nucleophilic reactions proceed optimally in mildly basic conditions (pH 8–9).
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Physicochemical and Stability Properties
- Thermal Stability : Nitro-substituted triazoles (e.g., TNNT and BTNAT in ) decompose at 135–146°C due to nitro group instability. The target compound’s alkyl and pyrrolidine substituents likely improve thermal stability compared to nitro derivatives but may be less stable than fully aromatic systems .
- Solubility: Pyrrolidine’s amine group enhances water solubility relative to purely aromatic derivatives (e.g., ’s aryl ketones).
Data Table: Structural and Functional Comparison
Biological Activity
3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- An ethyl group at the first position,
- A methyl group at the second position,
- A pyrrolidinyl group at the fifth position of the triazole ring.
This unique combination of substituents may enhance its solubility and biological efficacy compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens.
Table 1: Comparison of Antimicrobial Activities
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8.0 | Broad-spectrum antibacterial |
| Control (Ciprofloxacin) | 2.0 | Broad-spectrum antibacterial |
The minimum inhibitory concentration (MIC) for this compound suggests it possesses broad-spectrum antibacterial activity, although it is less potent than established antibiotics like ciprofloxacin.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro studies have shown that this compound can induce apoptosis in cancer cells.
Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 15 µg/mL for A549 cells and 20 µg/mL for MCF7 cells, suggesting moderate anticancer activity .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may inhibit key enzymes or modulate receptor activity associated with various biological pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological efficacy of triazole derivatives. The presence of both ethyl and pyrrolidine groups in this compound appears to enhance its solubility and interaction with biological targets compared to similar compounds lacking these substituents.
Table 2: SAR Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl and pyrrolidine groups | Antimicrobial, anticancer |
| 4-Amino-5-(pyrrolidinyl)-1H-pyrazole | Lacks ethyl group; similar pyrrolidine substitution | Anticancer |
| 3-Ethylthio-5-(pyrrolidinyl)-1H-pyrazole | Contains thioether; similar pyrrolidine substitution | Antimicrobial and antifungal |
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, pyrazole-triazole hybrids are synthesized via condensation of hydrazine derivatives with carbonyl intermediates, followed by alkylation or cyclization . Key steps include:
Hydrazine-mediated cyclization : Reacting ethyl oxalate with ketones (e.g., 4-methoxyphenyl ethanone) to form pyrazole precursors.
Q. How can crystallographic techniques validate the molecular structure of this compound?
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against enzyme targets (e.g., 14α-demethylase for antifungal activity) using:
- Molecular docking (AutoDock Vina) to predict binding affinity to 3LD6 (PDB ID) .
- In vitro assays : MIC (Minimum Inhibitory Concentration) against Candida spp. or MTT assays for cytotoxicity .
Advanced Research Questions
Q. How to resolve contradictions between computational docking predictions and experimental bioassay results?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigate by:
Enhanced sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Proteolytic stability assays : Confirm compound integrity under assay conditions using LC-MS .
Example: A docking-predicted IC₅₀ of 2 µM for 14α-demethylase may differ from experimental MIC values due to membrane permeability limitations .
Q. What strategies optimize synthetic yield while minimizing byproducts in triazole-pyrrolidine hybrids?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% .
- Catalytic optimization : Use Pd/C or CuI for Suzuki coupling of pyrrolidinylmethyl groups .
- Byproduct analysis : Employ GC-MS to identify and quantify impurities (e.g., unreacted hydrazine).
Q. How to separate enantiomers of chiral triazole derivatives and assess their bioactivity?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .
- Circular Dichroism (CD) : Confirm enantiopurity (Δε > 0.5 at 220 nm).
- Differential bioactivity testing : Compare IC₅₀ values of (+)- and (−)-enantiomers against target enzymes .
Q. What advanced models evaluate the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- In silico ADMET : Use SwissADME to predict bioavailability, CYP450 interactions, and BBB permeability.
- Zebrafish toxicity models : Assess developmental toxicity (LC₅₀) and organ-specific effects .
- Metabolite profiling : Identify Phase I/II metabolites via hepatocyte incubation and UPLC-QTOF-MS .
Safety and Stability Considerations
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : –20°C in amber vials under argon to prevent oxidation .
- Handling : Use nitrile gloves and fume hoods; avoid prolonged skin contact (LD₅₀ > 2000 mg/kg in rats) .
Data Contradiction Analysis Example
| Parameter | Docking Prediction | Experimental Result | Resolution Strategy |
|---|---|---|---|
| IC₅₀ (14α-demethylase) | 1.8 µM | 12.5 µM | MD simulations revealed protein conformational changes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
